5-Fluoropyrimidine-4-carboxylic acid

描述

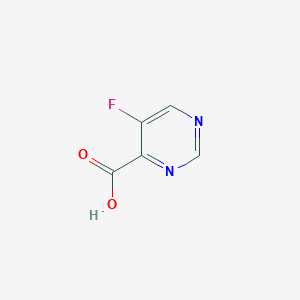

Structure

2D Structure

属性

IUPAC Name |

5-fluoropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAINBFPJHSRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of 5-Fluoropyrimidine-4-carboxylic acid is the enzyme thymidylate synthase. Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), a nucleotide required for DNA replication.

Mode of Action

This compound, also known as 5-fluorouracil, exerts its action by inhibiting thymidylate synthase. It interrupts the action of this enzyme, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), which is a nucleotide required for DNA replication. This interruption of DNA synthesis leads to cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

This compound affects several biochemical pathways. It is converted to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK). These biochemical pathways are crucial for the synthesis of RNA and DNA, and their disruption leads to the inhibition of cell growth and proliferation.

Pharmacokinetics

The pharmacokinetics of this compound is characterized by marked interpatient variability in tumor response and patient tolerance. The drug is metabolized intracellularly and in the liver, and it is excreted by the kidneys. The bioavailability of this compound varies from 28 to 100%, and its elimination half-life is approximately 16 minutes.

Result of Action

The result of the action of this compound is the inhibition of DNA synthesis, leading to cell death. This is particularly effective in rapidly dividing cells, such as cancer cells, where the demand for nucleotides for DNA replication is high. Therefore, this compound is used as a chemotherapeutic agent in the treatment of various types of cancers.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the drug. Additionally, the presence of other drugs can influence the metabolism and excretion of this compound, thereby affecting its efficacy and toxicity.

生化分析

Biochemical Properties

5-Fluoropyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions, particularly in the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis. This compound interacts with several enzymes, proteins, and other biomolecules, leading to significant biochemical effects. For instance, this compound is known to inhibit the activity of thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP). This inhibition disrupts DNA replication and cell division, making it an effective anticancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cytotoxicity by incorporating into RNA and DNA, leading to faulty transcription and replication processes. Additionally, it affects cell signaling pathways by inhibiting enzymes such as thymidylate synthase and DNA topoisomerase 1, which are crucial for cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of thymidylate synthase, which leads to a depletion of thymidine triphosphate (TTP) and subsequent DNA damage. The compound also binds to RNA and DNA, causing disruptions in nucleic acid structure and function. Furthermore, this compound inhibits RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained DNA damage and alterations in cellular function. These effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the stability and degradation of the compound during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At high doses, this compound can cause severe toxic effects, including cardiotoxicity, gastrointestinal disturbances, and myelosuppression. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to minimize toxicity while maximizing therapeutic efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to active metabolites that exert cytotoxic effects. The compound is metabolized by enzymes such as dihydropyrimidine dehydrogenase (DPD), which converts it to dihydrofluorouracil (DHFU). This metabolite is further processed into α-fluoro-β-alanine (FBAL) and other catabolites, which contribute to its cytotoxicity. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through nucleoside transporters and distributed to different cellular compartments. Its localization and accumulation within cells are influenced by factors such as cellular uptake mechanisms, binding to intracellular proteins, and interactions with nucleic acids. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with DNA and RNA. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its cytotoxic effects. The subcellular distribution of the compound is crucial for understanding its mechanism of action and optimizing its use in therapeutic applications.

生物活性

5-Fluoropyrimidine-4-carboxylic acid (5-FPCA) is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. As a derivative of pyrimidine, it exhibits biological activities that are critical for the development of therapeutic agents. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a carboxylic acid functional group at the 4-position. This structural configuration contributes to its biological activity, particularly in inhibiting nucleic acid synthesis.

The primary mechanism through which 5-FPCA exerts its biological effects is by mimicking natural nucleobases. This allows it to be incorporated into RNA and DNA, disrupting normal cellular processes:

- Inhibition of DNA/RNA Synthesis : Like other fluoropyrimidines, 5-FPCA can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to reduced levels of deoxythymidine triphosphate (dTTP), ultimately affecting cell proliferation .

- Antimetabolite Activity : The compound acts as an antimetabolite, interfering with nucleotide metabolism and thus inhibiting the growth of cancer cells .

Anticancer Properties

Research indicates that 5-FPCA has potent anticancer activity:

- Cell Line Studies : In vitro studies have demonstrated that 5-FPCA effectively inhibits the proliferation of various cancer cell lines, including colorectal and breast cancer cells. For instance, it has been shown to induce apoptosis and cell cycle arrest in MCF-7 breast cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induces apoptosis; G1 phase arrest |

| HCT116 | 8.0 | TS inhibition |

| A549 | 15.0 | DNA synthesis disruption |

Synergistic Effects

Recent studies have explored the synergistic effects of combining 5-FPCA with other therapeutic agents:

- Combination Therapy : When used in conjunction with other chemotherapeutics like capecitabine, 5-FPCA has shown enhanced efficacy in reducing tumor growth in preclinical models . This combination exploits different pathways to overcome drug resistance commonly observed with single-agent therapies.

Case Studies and Research Findings

- Study on Colorectal Cancer : A study published in Oncology Reports highlighted the effectiveness of 5-FPCA in inhibiting tumor growth in colorectal cancer models. The study demonstrated a significant reduction in tumor size when treated with 5-FPCA compared to controls .

- Breast Cancer Research : Another investigation focused on the MCF-7 cell line revealed that treatment with 5-FPCA led to increased apoptosis rates and cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent against breast cancer .

- Mechanistic Insights : Molecular docking studies have elucidated how 5-FPCA interacts with target enzymes like TS, providing insights into its binding affinity and potential modifications for improved efficacy .

科学研究应用

Anticancer Therapeutics

5-Fluoropyrimidine-4-carboxylic acid serves as a crucial building block in the synthesis of several anticancer agents. The most notable application is in the development of 5-fluorouracil , a well-established chemotherapeutic agent used in treating various cancers, including gastrointestinal and breast cancers. The mechanism of action involves inhibition of thymidylate synthase, disrupting DNA synthesis in rapidly dividing cancer cells .

Table 1: Key Anticancer Compounds Derived from this compound

| Compound Name | Mechanism of Action | Cancer Types Treated |

|---|---|---|

| 5-Fluorouracil | Inhibits thymidylate synthase | Colorectal, breast, head & neck |

| Capecitabine | Prodrug converted to 5-FU | Breast, colorectal |

| Tegafur | Prodrug that releases 5-FU | Gastric, colorectal |

| Carmofur | Inhibits DNA synthesis | Colorectal |

Novel Derivatives and Research

Recent studies have explored novel derivatives of this compound that enhance efficacy and reduce toxicity compared to traditional agents like 5-fluorouracil. For instance, polysulfurated derivatives have shown improved safety profiles and enhanced antitumor activity by overcoming cellular resistance mechanisms associated with conventional fluoropyrimidines .

Case Study: Polysulfurated Derivatives

A study demonstrated that introducing polysulfurated groups to 5-fluoropyrimidine derivatives significantly improved their biological activity against various cancer cell lines while reducing side effects commonly associated with standard treatments . These findings suggest potential pathways for developing more effective cancer therapies.

Mechanistic Insights

The mechanism through which this compound exerts its effects primarily involves:

- Inhibition of DNA Synthesis : By mimicking uracil, it gets incorporated into RNA and DNA, leading to faulty protein synthesis and cell death.

- Thymidylate Synthase Inhibition : This is crucial for DNA replication; inhibiting this enzyme disrupts the synthesis of thymidine, leading to apoptosis in cancer cells .

相似化合物的比较

Key Properties :

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Precautionary Measures : Avoid inhalation, contact with skin/eyes, and use protective equipment (P261, P305+P351+P338) .

Fluorinated pyrimidines are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to fluorine's electronegativity and metabolic stability-enhancing properties .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Functional Group Impact on Properties

- Fluorine vs. Chlorine : Fluorine's smaller size and higher electronegativity reduce steric hindrance and increase metabolic stability compared to chlorine .

- Carboxylic Acid vs. Ester : The free -COOH group in This compound enables direct conjugation with amines or alcohols, unlike ester-protected derivatives (e.g., ethyl esters in ) .

- Amino vs. Fluoro: Substitution of fluorine with an amino group (e.g., 5-Aminopyrimidine-4-carboxylic acid) enhances hydrogen-bonding capacity, making it suitable for biomolecular interactions .

准备方法

Starting Materials and Key Intermediates

Two principal starting materials are commonly used for synthesizing fluorinated pyrimidine derivatives related to this compound:

- 5-Fluorouracil : A widely used fluoropyrimidine base.

- Ethyl α-fluoropropionoacetate or methyl α-fluoropropionoacetate : Key intermediates for introducing fluorine and carboxylate groups.

Cyclization and Functionalization Steps

A representative synthesis involves the following key steps:

- Enamination of α-fluoropropionyl esters : Reaction of ethyl or methyl α-fluoropropionoacetate with ammonia gas to form an enaminated intermediate.

- Cyclization with formamide or formamidine acetate : The enaminated product undergoes cyclization under basic conditions (using sodium methoxide or sodium ethoxide) to form 5-fluoro-6-ethyl-4-hydroxypyrimidine, a close precursor.

- Subsequent transformations : Chlorination and other modifications can be performed to obtain derivatives or intermediates leading to this compound.

Detailed Preparation Methods from Literature and Patents

| Step No. | Reaction Description | Reagents/Conditions | Notes and Challenges |

|---|---|---|---|

| 1 | Enamination of α-fluoropropionyl esters with ammonia | α-Fluoropropionyl acetate + NH3 gas | Mild conditions, inexpensive reagents, suitable for scale-up |

| 2 | Cyclization of enaminated product with formamide under base | Formamide + sodium methoxide (2–4:1 molar ratio) | Reaction time 10–24 h; solvents: methanol or ethanol; sodium methoxide preferred for better yield |

| 3 | Chlorination of 5-fluoro-6-ethyl-4-hydroxypyrimidine | Phosphorus oxychloride (POCl3) | Enables further substitution; requires careful handling due to corrosive reagents |

| 4 | Bromination at α-position of ethyl group on pyrimidine ring | N-Bromosuccinimide (NBS) | Facilitates subsequent coupling reactions |

| 5 | Coupling with aryl or heteroaryl ketones or amines (for derivative synthesis) | Palladium catalysts, Grignard reagents | Used in advanced synthetic routes (e.g., voriconazole intermediates); increases complexity and cost |

Source: Patent CN102190628A provides extensive details on these steps, emphasizing mild conditions, cost-effectiveness, and industrial suitability.

Industrial Production Considerations

- Solvents: Methanol is preferred for cyclization reactions due to better yields and easier control.

- Bases: Sodium methoxide is favored over sodium ethoxide for cost and reactivity reasons.

- Reaction Times: Typically 10 to 24 hours for cyclization steps.

- Purification: Recrystallization and chromatographic methods are employed to achieve high purity.

- Challenges: Some routes involve expensive reagents like formamidine acetate, or palladium catalysts, which increase cost and operational complexity, limiting industrial scalability.

Alternative Synthetic Routes

- From 5-Fluorouracil: Chlorination with POCl3 followed by Grignard reaction to introduce ethyl groups, oxidation, and dechlorination steps can yield fluoropyrimidine derivatives. However, this method involves expensive starting materials and palladium catalysts, making it less favorable for large-scale production.

- Direct Cyclization: Using ethyl α-fluoropropionoacetate and sodium methylate with formamidine acetate can directly yield 5-fluoro-6-ethyl-4-hydroxypyrimidine, but with lower yields and higher costs due to expensive reagents.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Enamination | Ammonia gas with α-fluoropropionyl esters | Formation of enaminated intermediate |

| Cyclization | Formamide + sodium methoxide | Formation of hydroxypyrimidine ring |

| Chlorination | Phosphorus oxychloride (POCl3) | Introduction of chloro substituents for further reactions |

| Bromination | N-Bromosuccinimide (NBS) | α-Bromination facilitates coupling reactions |

| Coupling (e.g., Suzuki) | Palladium catalysts, boronic acids | Formation of C-C bonds for derivative synthesis |

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|---|

| 1 | Ethyl α-fluoropropionoacetate | NH3 gas, formamide, sodium methoxide, methanol | Mild, cost-effective, scalable | Long reaction times (10–24 h) | High |

| 2 | 5-Fluorouracil | POCl3, Grignard reagent, Pd/C catalyst | Well-studied, versatile | Expensive starting materials, Pd catalyst use | Moderate |

| 3 | Ethyl α-fluoropropionoacetate | Sodium methylate, formamidine acetate | Direct cyclization | Expensive reagents, low yield | Low |

Research Findings and Optimization Notes

- The use of sodium methoxide and methanol as base and solvent respectively is preferred for better yields and easier process control.

- Avoiding palladium catalysts reduces cost and environmental concerns.

- Cyclization reaction times can be optimized between 10 and 24 hours depending on molar ratios and temperature.

- Chlorination and bromination steps enable further functionalization but require careful control due to reagent toxicity and reactivity.

- Industrial processes favor routes with inexpensive, readily available reagents and mild reaction conditions to facilitate scale-up.

常见问题

Q. What chromatographic techniques are optimal for purifying fluorinated pyrimidine derivatives?

- Methodological Answer : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients. For small-scale purification, silica gel chromatography with ethyl acetate/hexane mixtures (1:3 ratio) effectively separates fluorinated byproducts. Monitor fractions via TLC (UV-active spots at 256 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。